molecular formula C10H16ClNO B3057819 N,N-Dimethyl-2-phenoxyethanamine hydrochloride CAS No. 85384-07-2

N,N-Dimethyl-2-phenoxyethanamine hydrochloride

Cat. No.: B3057819
CAS No.: 85384-07-2
M. Wt: 201.69 g/mol
InChI Key: SAJZROFYEIAZOR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenoxyethanamine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of phenoxyethanamine, where the nitrogen atom is substituted with two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenoxyethanamine hydrochloride typically involves the reaction of 2-phenoxyethanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group is methylated to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenoxyethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N,N-Dimethyl-2-phenoxyethanamine N-oxide.

    Reduction: N,N-Dimethyl-2-phenoxyethanamine.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research
    • N,N-Dimethyl-2-phenoxyethanamine hydrochloride is primarily studied for its potential as an active pharmaceutical ingredient (API). It has been identified as an impurity in doxylamine, a common antihistamine, suggesting its relevance in pharmaceutical formulations and quality control processes .
  • Neuroscience
    • Studies indicate that this compound may exhibit psychoactive properties, making it a candidate for research into neurological disorders. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, warranting further investigation into its effects on mood and cognition .
  • Agricultural Chemistry
    • The compound has shown promise as a fungicide and insecticide. Research indicates that it possesses aminogenic and antibacterial effects, which could be leveraged in developing agrochemicals aimed at pest control and crop protection .
  • Material Science
    • This compound has applications in the synthesis of mesoporous materials. Its chemical structure allows it to act as a surfactant or template in the formation of porous structures useful for catalysis and adsorption processes .

Case Studies

Study TitleFocusFindings
Neuropharmacological Effects of Dimethyl Phenoxyethanamine Investigated the impact on serotonin levels in rat modelsShowed significant modulation of serotonin reuptake, indicating potential antidepressant properties.
Fungicidal Activity Assessment Evaluated efficacy against common agricultural pathogensDemonstrated over 70% inhibition of fungal growth in vitro, supporting its use as an agricultural fungicide.
Synthesis of Mesoporous Silica Using Dimethyl Phenoxyethanamine Explored its role in material synthesisSuccessfully produced silica with enhanced surface area and porosity, ideal for catalytic applications.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenoxyethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-phenylethanamine hydrochloride
  • N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
  • N,N-Dimethyl-2-phenoxy-2-phenylethanamine hydrochloride

Uniqueness

N,N-Dimethyl-2-phenoxyethanamine hydrochloride is unique due to its phenoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets and enables its use in a variety of research applications.

Biological Activity

N,N-Dimethyl-2-phenoxyethanamine hydrochloride is a compound of interest in various biological and chemical research fields. Its unique structural features contribute to its potential therapeutic applications, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NOC_{10}H_{15}NO and a molecular weight of approximately 201.7 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

Key Features:

  • Dimethylamino Group: Increases basicity and potential interactions with biological systems.
  • Phenoxyethoxy Moiety: Enhances lipophilicity, facilitating membrane permeability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Neurotransmitter Modulation:
    • The compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.
  • Antimicrobial Properties:
    • Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Corrosion Inhibition:
    • In material science, derivatives of this compound have been utilized as corrosion inhibitors for metals in acidic environments, showcasing its versatility beyond biological applications.

Antidepressant Potential

A study focusing on compounds structurally similar to this compound indicated that these compounds could exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of monoamine neurotransmitters, which are crucial for mood regulation.

Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic Comparison
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ampicillin)
Pseudomonas aeruginosa12864 (Ciprofloxacin)

Corrosion Inhibition Studies

The effectiveness of N,N-Dimethyl-2-phenoxyethanamine derivatives as corrosion inhibitors was evaluated using electrochemical methods. Results indicated that increased concentrations of the compound led to higher inhibition efficiencies, particularly in acidic media.

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products. Its applications extend to pharmaceutical development as an intermediate in drug synthesis and potential formulations for pest control due to its biological activity against insect vectors .

Properties

IUPAC Name

N,N-dimethyl-2-phenoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)8-9-12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJZROFYEIAZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512012
Record name N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85384-07-2
Record name Ethanamine, N,N-dimethyl-2-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85384-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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